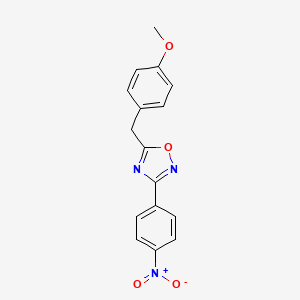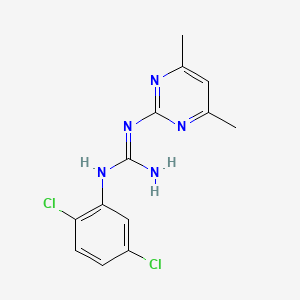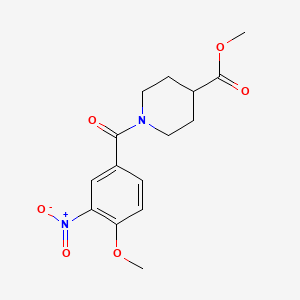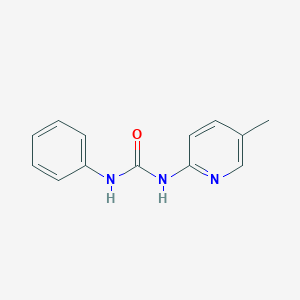![molecular formula C17H11ClFN3O B5748470 5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)
5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile, commonly known as CBOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
作用机制
The mechanism of action of CBOC involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. CBOC has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, CBOC inhibits the activity of the epidermal growth factor receptor (EGFR), which is a signaling pathway that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
CBOC has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the reduction of oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using CBOC in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using CBOC is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of CBOC. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of CBOC that improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of CBOC in other diseases, such as neurodegenerative diseases and autoimmune disorders.
合成方法
CBOC can be synthesized through a multistep process starting with the reaction of 4-fluoroacetophenone with ethyl chloroformate to form 4-fluoroacetophenone ethyl carbonate. The resulting compound then undergoes a reaction with 2-chlorobenzylamine to form 5-(2-chlorobenzylamino)-2-(4-fluorophenyl)oxazole-4-carbonitrile. The final step involves the deprotection of the amine group to form CBOC.
科学研究应用
CBOC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that CBOC exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. In addition, CBOC has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-14-4-2-1-3-12(14)10-21-17-15(9-20)22-16(23-17)11-5-7-13(19)8-6-11/h1-8,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDSXHSGBNUNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)

![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)
![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)


![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)



![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)